4-Morpholin-4-yl-2-pyridin-3-yl-quinoline
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Overview
Description
Preparation Methods
The synthesis of 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline involves several steps. One common method includes the reaction of anthranilic acid derivatives followed by condensation and cyclization . Another approach involves the use of 2-chloroquinoline derivatives treated with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation with sodium carbonate
Chemical Reactions Analysis
4-Morpholin-4-yl-2-pyridin-3-yl-quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phenylhydrazine, sodium carbonate, and 1-pentanol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or pyridine rings .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the study of N-heterocycles due to its versatility and interaction with biological systems . In medicinal chemistry, it has been investigated for its potential as a kinase inhibitor, particularly in the treatment of diseases like Parkinson’s . Additionally, it has applications in the development of new synthetic methodologies and the study of reaction mechanisms .
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline involves its interaction with specific molecular targets, such as kinases . The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity . This inhibition can affect various signaling pathways, leading to potential therapeutic effects in diseases like Parkinson’s .
Comparison with Similar Compounds
4-Morpholin-4-yl-2-pyridin-3-yl-quinoline can be compared to other quinoline derivatives, such as 4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline . While both compounds contain a quinoline moiety, this compound is unique due to its morpholine and pyridine substituents, which contribute to its distinct chemical properties and biological activities . Other similar compounds include quinolinyl-pyrazoles and various N-heterocycles .
Properties
IUPAC Name |
4-(2-pyridin-3-ylquinolin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-16-15(5-1)18(21-8-10-22-11-9-21)12-17(20-16)14-4-3-7-19-13-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGUQPIFOZOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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